2-{(5Z)-5-[4-(diethylamino)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate
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Overview
Description
2-[(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound that features a triazole-thiazole fused ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both triazole and thiazole rings in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE typically involves multi-step organic reactions. One common approach is the condensation of a diethylaminobenzaldehyde with a triazole-thiazole intermediate under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring.
Uniqueness
What sets 2-[(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE apart is the combination of both triazole and thiazole rings in a single molecule, which may confer unique biological activities and chemical properties not found in compounds containing only one of these rings.
Properties
Molecular Formula |
C23H22N4O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[2-[(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C23H22N4O3S/c1-4-26(5-2)17-12-10-16(11-13-17)14-20-22(29)27-23(31-20)24-21(25-27)18-8-6-7-9-19(18)30-15(3)28/h6-14H,4-5H2,1-3H3/b20-14- |
InChI Key |
DBWUCTMJODMNRZ-ZHZULCJRSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2 |
Origin of Product |
United States |
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